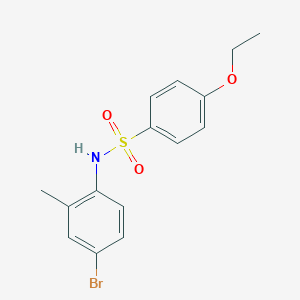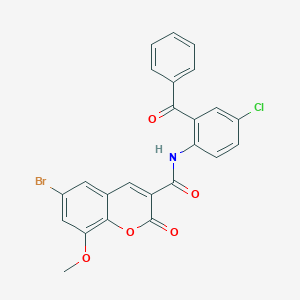
2-(Acetylamino)-4-chlorophenyl 4-methoxy-2,5-dimethylbenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Acetylamino)-4-chlorophenyl 4-methoxy-2,5-dimethylbenzenesulfonate, also known as ACMS or N-(4-chloro-2-methyl-5-methoxybenzenesulfonyl)-N-acetylacetamide, is a chemical compound that has been widely studied for its potential applications in the field of medicine. This compound is known for its anti-inflammatory, analgesic, and antipyretic properties.
Mechanism of Action
The mechanism of action of 2-(Acetylamino)-4-chlorophenyl 4-methoxy-2,5-dimethylbenzenesulfonate involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins that contribute to inflammation, pain, and fever. This compound selectively inhibits COX-2, which is the isoform that is primarily involved in inflammation.
Biochemical and Physiological Effects:
This compound has been shown to reduce inflammation, pain, and fever in animal models. It has also been shown to have a protective effect on the gastrointestinal tract, which is a common side effect of nonsteroidal anti-inflammatory drugs (NSAIDs) that inhibit both COX-1 and COX-2.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(Acetylamino)-4-chlorophenyl 4-methoxy-2,5-dimethylbenzenesulfonate in lab experiments is its selectivity for COX-2, which reduces the risk of gastrointestinal side effects that are commonly associated with nonselective COX inhibitors. However, one limitation is that this compound has a relatively short half-life, which may limit its effectiveness in long-term treatment.
Future Directions
1. Investigating the potential of 2-(Acetylamino)-4-chlorophenyl 4-methoxy-2,5-dimethylbenzenesulfonate as a treatment for other inflammatory diseases such as multiple sclerosis and psoriasis.
2. Developing more potent and selective COX-2 inhibitors based on the structure of this compound.
3. Investigating the potential of this compound in combination with other anti-inflammatory agents to enhance its therapeutic effects.
4. Studying the pharmacokinetics and pharmacodynamics of this compound in humans to determine its safety and efficacy as a potential therapeutic agent.
Synthesis Methods
The synthesis of 2-(Acetylamino)-4-chlorophenyl 4-methoxy-2,5-dimethylbenzenesulfonate involves the reaction of 4-chloro-2-methyl-5-methoxybenzenesulfonyl chloride with acetylacetamide in the presence of a base such as triethylamine. The resulting this compound compound is then purified through recrystallization.
Scientific Research Applications
2-(Acetylamino)-4-chlorophenyl 4-methoxy-2,5-dimethylbenzenesulfonate has been extensively studied for its potential applications in the treatment of various inflammatory diseases such as rheumatoid arthritis, osteoarthritis, and inflammatory bowel disease. It has also been investigated for its potential as an analgesic and antipyretic agent.
properties
Molecular Formula |
C17H18ClNO5S |
|---|---|
Molecular Weight |
383.8 g/mol |
IUPAC Name |
(2-acetamido-4-chlorophenyl) 4-methoxy-2,5-dimethylbenzenesulfonate |
InChI |
InChI=1S/C17H18ClNO5S/c1-10-8-17(11(2)7-16(10)23-4)25(21,22)24-15-6-5-13(18)9-14(15)19-12(3)20/h5-9H,1-4H3,(H,19,20) |
InChI Key |
FXGXMZKUXFLDCS-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1S(=O)(=O)OC2=C(C=C(C=C2)Cl)NC(=O)C)C)OC |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)OC2=C(C=C(C=C2)Cl)NC(=O)C)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-{[4-(2,5-dichlorophenyl)piperazino]carbonyl}-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B288639.png)
![5-{[4-(3,4-dichlorophenyl)piperazino]carbonyl}-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B288640.png)
![5-{[4-(3,4-dimethylphenyl)-1-piperazinyl]carbonyl}-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B288641.png)

![6,8-dibromo-N-[2-(1-cyclohexen-1-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B288647.png)


![2-[1,1'-Biphenyl]-4-yl-2-oxoethyl phenoxyacetate](/img/structure/B288657.png)
![2-[1,1'-Biphenyl]-4-yl-2-oxoethyl 3-(4-methoxyphenyl)propanoate](/img/structure/B288658.png)
![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(2,5-dichloro-4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B288670.png)
![N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-5-methoxy-2,4-dimethylbenzenesulfonamide](/img/structure/B288671.png)
![N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-2,3,4-trimethylbenzenesulfonamide](/img/structure/B288672.png)